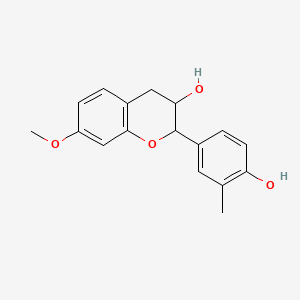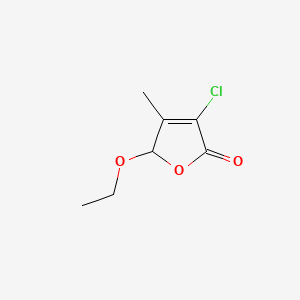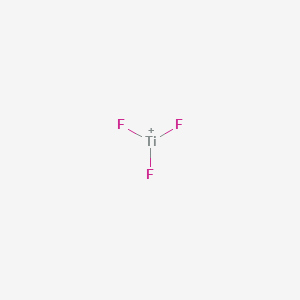
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound is part of the acridine family, which is characterized by a tricyclic structure containing nitrogen. The specific configuration of this compound, including the (5S-trans) designation, indicates its stereochemistry, which can influence its chemical behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- typically involves multi-step organic reactions. The process begins with the formation of the acridine core, followed by the introduction of the hydroxyl and methoxy groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of dyes, pigments, and other chemical products.
作用機序
The mechanism of action of Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream biological responses.
類似化合物との比較
Similar Compounds
Dibenz[a,j]acridine: Shares a similar core structure but lacks the hydroxyl and methoxy groups.
5,6-Dihydrodibenz[a,j]acridine: Similar structure but different functional groups and stereochemistry.
Uniqueness
Dibenz(a,j)acridin-6-ol, 5,6-dihydro-5-methoxy-, (5S-trans)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical properties and biological activities. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
| 117019-86-0 | |
分子式 |
C22H17NO2 |
分子量 |
327.4 g/mol |
IUPAC名 |
(10S,11S)-10-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-11-ol |
InChI |
InChI=1S/C22H17NO2/c1-25-22-16-9-5-4-8-15(16)18-12-17-14-7-3-2-6-13(14)10-11-19(17)23-20(18)21(22)24/h2-12,21-22,24H,1H3/t21-,22-/m0/s1 |
InChIキー |
QNUNQPAXPNGPMT-VXKWHMMOSA-N |
異性体SMILES |
CO[C@@H]1[C@H](C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O |
正規SMILES |
COC1C(C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/no-structure.png)







![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)

![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)
